X-ray radio-enhancement by Ti3C2Tx MXenes in soft tissue sarcoma†
Biomaterials Science Pub Date: 2023-10-13 DOI: 10.1039/D3BM00607G
Abstract
Radiotherapy is a cornerstone of cancer treatment. However, due to the low tissue specificity of ionizing radiation, damage to the surrounding healthy tissue of the tumor remains a significant challenge. In recent years, radio-enhancers based on inorganic nanomaterials have gained considerable interest. Beyond the widely explored metal and metal oxide nanoparticles, 2D materials, such as MXenes, could present potential benefits because of their inherently large specific surface area. In this study, we highlight the promising radio-enhancement properties of Ti3C2Tx MXenes. We demonstrate that atomically thin layers of titanium carbides (Ti3C2Tx MXenes) are efficiently internalized and well-tolerated by mammalian cells. Contrary to MXenes suspended in aqueous buffers, which fully oxidize within days, yielding rice-grain shaped rutile nanoparticles, the MXenes internalized by cells oxidize at a slower rate. This is consistent with cell-free experiments that have shown slower oxidation rates in cell media and lysosomal buffers compared to dispersants without antioxidants. Importantly, the MXenes exhibit robust radio-enhancement properties, with dose enhancement factors reaching up to 2.5 in human soft tissue sarcoma cells, while showing no toxicity to healthy human fibroblasts. When compared to oxidized MXenes and commercial titanium dioxide nanoparticles, the intact 2D titanium carbide flakes display superior radio-enhancement properties. In summary, our findings offer evidence for the potent radio-enhancement capabilities of Ti3C2Tx MXenes, marking them as a promising candidate for enhancing radiotherapy.
Recommended Literature
- [1] Back cover
- [2] Contents list
- [3] CeLab, a microfluidic platform for the study of life history traits, reveals metformin and SGK-1 regulation of longevity and reproductive span†
- [4] Dietary patterns, uric acid levels, and hyperuricemia: a systematic review and meta-analysis†
- [5] Ultrafast channel I and channel II charge generation processes at a nonfullerene donor–acceptor PTB7:PDI interface is crucial for its excellent photovoltaic performance†
- [6] Liquid crystals based on silver carbene complexes derived from dimeric bis(imidazolium) bromide salts†
- [7] Use of high-performance liquid chromatographic–chemometric techniques to differentiate apple juices clarified by microfiltration and ultrafiltration
- [8] Label-free offline versus online activity methods for nucleoside diphosphate kinase b using high performance liquid chromatography
- [9] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [10] Polyurethane with an ionic liquid crosslinker: a new class of super shape memory-like polymers†
Journal Nameļ¼Biomaterials Science
Research Products
-
CAS no.: 10094-41-4
-
CAS no.: 1517-51-7
-
CAS no.: 13446-44-1
-
CAS no.: 16187-03-4
-
CAS no.: 154-68-7